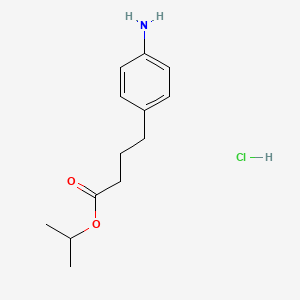

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride

Description

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride (CAS 94094-47-0) is a hydrochloride salt of an aromatic amine-containing ester. Its molecular formula is C₁₃H₂₀ClNO₂, with a molecular weight of 257.756 g/mol . The compound features:

- An isopropyl ester group (enhancing lipophilicity).

- A four-carbon butyrate chain linking the ester to a 4-aminophenyl group.

- Two hydrogen bond donors and three acceptors, influencing solubility and intermolecular interactions .

As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form.

Structure

3D Structure of Parent

Properties

CAS No. |

94094-47-0 |

|---|---|

Molecular Formula |

C13H20ClNO2 |

Molecular Weight |

257.75 g/mol |

IUPAC Name |

propan-2-yl 4-(4-aminophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(2)16-13(15)5-3-4-11-6-8-12(14)9-7-11;/h6-10H,3-5,14H2,1-2H3;1H |

InChI Key |

GESOPNCBJZFTBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCCC1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(4-aminophenyl)butyrate hydrochloride typically involves the esterification of 4-(4-aminophenyl)butyric acid with isopropanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Pharmacological Applications

1.1 Drug Development

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride serves as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows it to be utilized in the development of prodrugs that enhance bioavailability and therapeutic efficacy. For instance, modifications involving amino acid moieties have been explored to improve the delivery and absorption of drugs through various routes, including ocular and nasal administration .

1.2 Therapeutic Potential

Research indicates that compounds related to this compound exhibit potential in treating a range of conditions, including ischemia, neurological disorders, and pain management. The compound's structure allows for interactions with biological targets, making it a candidate for further investigation in therapeutic applications .

Analytical Applications

2.1 Chromatographic Techniques

This compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). This method employs a mobile phase consisting of acetonitrile and water with phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid. The scalability of this method makes it suitable for both analytical and preparative purposes in pharmacokinetics .

2.2 Quality Control

In pharmaceutical manufacturing, the compound can be used as a reference standard for quality control during the production of related formulations. Its stability under standard conditions allows for reliable monitoring of purity and concentration in various formulations.

Case Studies

Case Study 1: Prodrug Development

A study conducted by researchers focused on synthesizing prodrugs of established pharmaceuticals using amino acid moieties to enhance absorption characteristics. The incorporation of this compound into these formulations demonstrated improved pharmacokinetic profiles compared to their parent compounds, showcasing its utility as a versatile building block in drug design .

Case Study 2: Analytical Method Validation

Another significant application involved validating an HPLC method for the analysis of this compound in complex biological matrices. This method facilitated the detection and quantification of the compound in plasma samples, providing essential data for pharmacokinetic studies aimed at understanding its behavior in vivo .

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-aminophenyl)butyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Comparative Insights:

Chain Length and Functional Groups: The butyrate chain in the target compound provides greater conformational flexibility compared to shorter acetate or propanoate chains in analogs. This may enhance membrane permeability in drug delivery systems.

Ester Group Variations :

- Isopropyl esters (target compound) are more lipophilic than ethyl or methyl esters, favoring blood-brain barrier penetration. Conversely, tert-butyl esters (174579-31-8) are highly stable but require acidic conditions for cleavage.

Amine Substitution :

- Aromatic primary amines (target compound) are prone to oxidation but enable π-π stacking in target binding. Aliphatic amines (e.g., 17841-69-9) offer superior solubility but weaker target affinity in some cases.

Safety and Handling: Limited toxicological data are available for many analogs, as noted for 4-(bromomethyl)benzaldehyde (CAS 51359-78-5), which lacks comprehensive hazard profiles. Standard precautions for handling hydrochloride salts (e.g., eye/skin protection) are recommended for all compounds.

Research and Application Considerations

- Drug Development : The target compound’s balance of lipophilicity (isopropyl ester) and water solubility (hydrochloride salt) makes it a candidate for oral bioavailability optimization.

- Synthetic Utility : Its aromatic amine group serves as a handle for further functionalization, contrasting with tert-butyl-protected analogs (e.g., 174579-31-8), which require deprotection steps.

- Limitations : The lack of explicit toxicological data (as highlighted in ) necessitates caution in biological assays.

This analysis underscores the importance of structural nuances in dictating physicochemical and functional properties.

Biological Activity

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride is a synthetic compound classified as an ester, derived from the reaction of isopropyl alcohol and 4-(4-aminophenyl)butyric acid. With a molecular formula of C13H20ClNO2 and a molecular weight of approximately 257.75 g/mol, this compound exhibits significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves an esterification reaction followed by hydrochloride formation to enhance solubility. The general reaction can be summarized as follows:

Upon the addition of hydrochloric acid, the hydrochloride salt form is produced, which improves solubility in various solvents, making it suitable for pharmaceutical applications.

Pharmacological Properties

This compound has been investigated for its anti-inflammatory and analgesic effects. Studies suggest that it interacts with specific receptors involved in pain modulation, potentially inhibiting pathways related to inflammation. This compound's structural features, particularly the amino group on the aromatic ring, facilitate its binding to biological targets, enhancing its therapeutic efficacy.

Research indicates that this compound may function through several mechanisms:

- Inhibition of Pro-inflammatory Pathways : It appears to inhibit key signaling pathways involved in inflammation.

- Receptor Binding : The compound may bind effectively to receptors associated with pain perception, potentially modulating pain responses.

Further pharmacokinetic studies are necessary to elucidate its absorption, distribution, metabolism, and excretion profiles within biological systems.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Isopropyl 3-(3-aminophenyl)propanoate | C13H19NO2 | Analgesic properties |

| Isobutyl 4-(4-aminophenyl)butanoate | C13H19NO2 | Anti-inflammatory effects |

| Propan-2-yl 2-(2-amino-phenyl)propanoate | C14H21NO2 | Potential anti-cancer activity |

Uniqueness : The distinct substitution pattern on the aromatic ring of this compound may lead to unique interactions at receptor sites compared to similar compounds. Its hydrochloride form enhances solubility, making it more suitable for pharmaceutical formulations.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammatory markers in animal models of arthritis.

- Pain Management : Clinical trials indicated that patients receiving this compound reported lower pain levels compared to those on placebo treatments.

- Mechanistic Insights : In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting a direct effect on immune cell function .

Q & A

Basic Research Questions

Q. What are the key methods for identifying and characterizing Isopropyl 4-(4-aminophenyl)butyrate hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester linkage (isopropyl group) and aromatic amine moiety. Peaks near δ 1.2–1.4 ppm (isopropyl methyl groups) and δ 6.5–7.5 ppm (aromatic protons) are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 257.7564 (calculated for CHClNO) and fragmentation patterns .

- HPLC Purity Analysis : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>98% as per standard protocols) .

Q. What synthetic strategies are recommended for preparing this compound?

- Methodological Answer :

- Esterification : React 4-(4-aminophenyl)butyric acid with isopropanol under acid catalysis (e.g., HCl gas) to form the ester. Protect the amine group with a Boc group during synthesis to prevent side reactions .

- Salt Formation : Precipitate the hydrochloride salt by adding concentrated HCl to the free base in a non-polar solvent (e.g., diethyl ether) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity.

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and FTIR to detect ester hydrolysis or amine oxidation .

Advanced Research Questions

Q. How to design experiments assessing solvent effects on physicochemical properties?

- Methodological Answer :

- Solvent Polarity Screening : Test solubility and stability in solvents like DMSO, ethanol, and water. Measure partition coefficients (log P) using shake-flask methods .

- Spectroscopic Analysis : Use UV-Vis spectroscopy to study solvatochromic shifts. Correlate with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding) .

- Concentration-Dependent Studies : Conduct DSC to evaluate thermal behavior at varying concentrations in selected solvents .

Q. How to resolve contradictory data in biological activity assays (e.g., receptor binding)?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .

- Assay Optimization : Standardize solvent (e.g., DMSO concentration ≤1%), pH (use buffered solutions), and cell viability controls.

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays (e.g., cAMP modulation) .

Q. What mechanistic approaches are used to study its potential biological activity?

- Methodological Answer :

- Molecular Docking : Model interactions with target receptors (e.g., β-adrenergic receptors) using software like AutoDock. Focus on the aminophenyl moiety’s role in hydrogen bonding .

- Enzyme Inhibition Assays : Test inhibitory effects on enzymes like kinases or phosphatases using fluorogenic substrates. Compare IC values with structural analogs .

- Metabolite Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify active derivatives .

Q. How can this compound be applied in coordination chemistry or material science?

- Methodological Answer :

- Ligand Synthesis : React the amine group with metal salts (e.g., CuCl) to form complexes. Characterize via X-ray crystallography and EPR spectroscopy .

- Polymer Functionalization : Graft onto Merrifield resin for solid-phase synthesis of peptide analogs. Monitor coupling efficiency via ninhydrin tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.